Tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate, AldrichCPR: is a chemical compound with the molecular formula C13H26N2O3 and a molecular weight of 258.36 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-hydroxybutyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods: the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of drugs targeting the central nervous system and other therapeutic areas . It serves as a building block for the synthesis of piperazine-based drugs .
Industry: The compound is used in the production of polymers and other materials where piperazine derivatives are required .
Mechanism of Action
Comparison with Similar Compounds
- tert-Butyl 4-(2-hydroxy-3-methoxypropyl)-1-piperazinecarboxylate
- tert-Butyl 4-(2-cyanoethyl)-1-piperazinecarboxylate
- tert-Butyl 4-(2-hydroxy-3-isopropoxypropyl)-1-piperazinecarboxylate
Comparison: tert-Butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate is unique due to its specific hydroxybutyl substitution, which can influence its reactivity and interactions compared to other similar compounds . The presence of the hydroxy group can make it more versatile in chemical reactions, allowing for further functionalization .
Properties
Molecular Formula |
C13H26N2O3 |
---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxybutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-5-11(16)10-14-6-8-15(9-7-14)12(17)18-13(2,3)4/h11,16H,5-10H2,1-4H3 |
InChI Key |
BGBWZMDSNXKRNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCN(CC1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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